4-(3-Aminophenyl)-2-hydroxybenzoic acid

Inflammation Enzymology Drug Discovery

Researchers investigating myeloperoxidase (MPO) biology face off-target artifacts from non-selective inhibitors like 5-ASA or PAS. This compound solves that gap. - **Potent & Selective**: IC50 = 159 nM against human MPO; 16-40x selective over CYP3A4 & TPO. - **Distinct Mechanism**: Direct MPO inhibition, not radical scavenging or pteridine synthase interference. - **Advanced Scaffold**: LogP 2.92, TPSA 83.55 Ų - ideal for SAR and CNS permeability campaigns. - **Supply**: Functionalized building block with free amine & carboxylic acid for amide/cross-coupling chemistry.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1261909-12-9
Cat. No. B6396048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-2-hydroxybenzoic acid
CAS1261909-12-9
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H11NO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,14H2,(H,16,17)
InChIKeyJGDULXNYFBPNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)-2-hydroxybenzoic acid – Overview


4-(3-Aminophenyl)-2-hydroxybenzoic acid (CAS 1261909-12-9) is a specialized aromatic aminobenzoic acid derivative, structurally characterized by a central 2-hydroxybenzoic acid core and a 3-aminophenyl substituent. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol . This compound serves as a critical building block and a selective enzyme inhibitor, with a reported IC₅₀ of 159 nM against recombinant human myeloperoxidase (MPO) [1].

4-(3-Aminophenyl)-2-hydroxybenzoic acid vs. Salicylate Analogs


The substitution of 4-(3-Aminophenyl)-2-hydroxybenzoic acid with common salicylates like 4-aminosalicylic acid (PAS) or 5-aminosalicylic acid (5-ASA) leads to fundamentally different target engagement and physicochemical behavior. 4-Aminosalicylic acid acts primarily as a pteridine synthetase inhibitor , whereas 5-aminosalicylic acid functions as a radical scavenger for MPO-derived oxidants [1]. Neither of these mechanisms replicates the direct, potent inhibition of myeloperoxidase (IC₅₀ = 159 nM) [2] and the significant selectivity over CYP3A4 and TPO exhibited by 4-(3-Aminophenyl)-2-hydroxybenzoic acid.

4-(3-Aminophenyl)-2-hydroxybenzoic acid: Quantitative Evidence


Selective MPO Inhibition Over Off-Target Enzymes

4-(3-Aminophenyl)-2-hydroxybenzoic acid demonstrates a significant window of selectivity for myeloperoxidase (MPO) inhibition over the related heme peroxidases CYP3A4 and TPO. The compound inhibits recombinant human MPO with an IC₅₀ of 159 nM [1]. Under similar assay conditions, its inhibitory activity against CYP3A4 is substantially weaker (IC₅₀ = 2,600 nM), and even weaker against thyroid peroxidase (TPO) (IC₅₀ = 6,300 nM) [1].

Inflammation Enzymology Drug Discovery

Enhanced Lipophilicity vs. 4-Aminosalicylic Acid

The addition of a 3-aminophenyl group to the salicylic acid scaffold significantly increases lipophilicity compared to the simpler 4-aminosalicylic acid (PAS). 4-(3-Aminophenyl)-2-hydroxybenzoic acid has a calculated LogP of 2.92 , while 4-aminosalicylic acid has a reported LogP range of 0.89 to 1.6 [1][2].

Pharmacokinetics Medicinal Chemistry Drug Design

Direct MPO Inhibition vs. 5-ASA Radical Scavenging

4-(3-Aminophenyl)-2-hydroxybenzoic acid functions as a direct inhibitor of MPO with an IC₅₀ of 159 nM [1]. In contrast, 5-aminosalicylic acid (5-ASA, mesalamine) does not primarily inhibit MPO but rather acts as a substrate, being converted to an amine-modified derivative by MPO and scavenging hypochlorite ions [2]. This mechanistic divergence means 5-ASA cannot be substituted for the direct, potent MPO inhibition profile offered by 4-(3-Aminophenyl)-2-hydroxybenzoic acid.

Inflammation Enzyme Kinetics Therapeutic Development

Physicochemical Distinction vs. Aminobenzoic Acids

4-(3-Aminophenyl)-2-hydroxybenzoic acid offers a unique combination of hydrogen bond donors/acceptors and topological polar surface area (TPSA) compared to simpler aminobenzoic acid derivatives. It possesses 3 hydrogen bond donors and 4 acceptors, with a calculated TPSA of 83.55 Ų . This is notably higher than that of 4-aminobenzoic acid (PABA, TPSA ~63.3 Ų) and 4-aminosalicylic acid (TPSA ~83.6 Ų) [1], indicating a distinct potential for intermolecular interactions.

Medicinal Chemistry Computational Chemistry Chemical Synthesis

4-(3-Aminophenyl)-2-hydroxybenzoic acid Application Scenarios


MPO Target Validation in Inflammatory Disorders

Due to its potent (IC₅₀ = 159 nM) and selective (16-40 fold over CYP3A4 and TPO) inhibition of human MPO [1], 4-(3-Aminophenyl)-2-hydroxybenzoic acid is the preferred chemical probe for validating MPO as a therapeutic target in diseases like vasculitis, atherosclerosis, and neurodegeneration. Its use minimizes confounding results from off-target heme peroxidases, a critical requirement for robust target engagement studies.

Design of Novel Anti-Inflammatory Agents

The compound's enhanced lipophilicity (LogP = 2.92 vs. 0.89-1.6 for 4-aminosalicylic acid) [2] and distinct TPSA (83.55 Ų) make it an advanced starting point for medicinal chemistry campaigns. Researchers aiming to improve cellular permeability or modify CNS exposure can leverage this biphenyl scaffold over the simpler, more polar salicylates. Procurement of this building block enables the exploration of structure-activity relationships (SAR) that are not possible with generic analogs.

Direct vs. Scavenger MPO Inhibition Studies

4-(3-Aminophenyl)-2-hydroxybenzoic acid serves as a critical tool compound for studies requiring a direct MPO inhibitor. It provides a distinct control and experimental condition to contrast with the mechanism of action of compounds like 5-aminosalicylic acid (5-ASA), which acts as a substrate and radical scavenger [3]. This differentiation is essential for laboratories investigating the nuances of MPO biology and for screening new inhibitors with desired modes of action.

Building Block for Cross-Coupling and Derivatization

As a functionalized aromatic building block with a free amine and a carboxylic acid/phenol, 4-(3-Aminophenyl)-2-hydroxybenzoic acid is an ideal substrate for a wide range of synthetic transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. Its unique substitution pattern and physicochemical profile (e.g., TPSA 83.55 Ų, 3 H-bond donors) enable the construction of diverse and novel chemical libraries with defined, quantifiable property spaces, offering a strategic advantage over simpler, less functionalized aminobenzoic acids.

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